homofuraneol, commonly known as homofuraneol, is a naturally occurring organic compound belonging to the furanone class. It is a key aroma compound found in various fruits, including strawberries and pineapples, and is also produced during the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during cooking. [, ] This reaction gives rise to a wide range of flavor and aroma compounds, contributing to the characteristic taste and smell of many cooked foods.
Homofuraneol is particularly known for its potent caramel-like, sweet, and fruity aroma, which contributes significantly to the sensory profile of foods and beverages. [, , , ] Its presence, even in trace amounts, can significantly impact the overall flavor perception of a product. [, , ] Therefore, homofuraneol is widely used as a flavoring agent in the food industry. []
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, also known as Ethyl furaneol, is a naturally occurring compound with the molecular formula and a molecular weight of 142.15 g/mol. This compound is recognized for its sweet, caramel-like aroma and is primarily used in the food industry as a flavoring agent. It is classified under the category of furanones, which are five-membered cyclic compounds containing an oxygen atom.
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone can be derived from various natural sources, including fruits and certain plants. It is also formed during the Maillard reaction, which occurs when sugars and amino acids react under heat, contributing to the flavor profile of cooked foods. This compound can be synthesized through chemical processes as well, making it accessible for commercial applications.
This compound falls under several classifications:
The synthesis of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone can be achieved through various methods:
One notable method involves using sucrose phosphorylase to convert glucose into furanone glucosides, which can then be hydrolyzed to yield 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone. This process is advantageous due to its mild reaction conditions and reduced environmental impact compared to traditional synthetic methods .
The structure of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone consists of a furan ring with hydroxyl and methyl substituents. The furan ring contributes to its aromatic properties, while the hydroxyl group enhances its solubility in water.
Key structural data includes:
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone participates in various chemical reactions:
These reactions are significant in food chemistry, where they contribute to flavor development during cooking processes such as baking and roasting.
The mechanism of action for 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone primarily involves its role as a flavoring agent in food products. Its sweet aroma activates olfactory receptors, which are crucial for flavor perception.
Research indicates that this compound can enhance sweetness perception without increasing sugar content, making it valuable in low-calorie food formulations .
Relevant data suggests that this compound retains its flavor properties even after prolonged storage when kept under proper conditions .
2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is utilized in various scientific applications:
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